molecular formula C12H10N2O4S B7579691 2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No. B7579691
M. Wt: 278.29 g/mol
InChI Key: WRIVGTVVIWHSQM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as FTC, is a thiazole derivative that has shown promising results in scientific research. FTC has been found to have potent anti-inflammatory and anti-cancer properties.

Scientific Research Applications

2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and monocytes. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Mechanism of Action

The mechanism of action of 2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
This compound has been found to have potent anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and improve tissue damage. In cancer models, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid in lab experiments is its potency and specificity for inhibiting NF-kappaB and inflammatory cytokines. However, one limitation is that this compound is not very soluble in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid can be synthesized by the reaction of 2-aminothiazole with furan-2-carboxaldehyde in the presence of a base, followed by the reaction with acryloyl chloride and methylamine. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

2-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-10(4-3-8-2-1-5-18-8)13-6-11-14-9(7-19-11)12(16)17/h1-5,7H,6H2,(H,13,15)(H,16,17)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIVGTVVIWHSQM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.